2-tert-Butoxytetrahydrofuran

Beschreibung

Contextualization within Cyclic Ether Chemistry

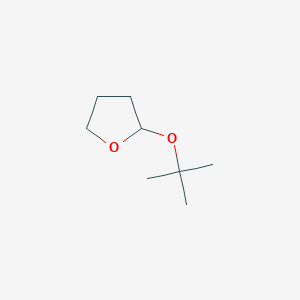

2-tert-Butoxytetrahydrofuran belongs to the class of organic compounds known as cyclic ethers, which are heterocyclic compounds containing one or more ether linkages in a ring. Specifically, it is a derivative of tetrahydrofuran (THF), a five-membered cyclic ether widely used as a solvent and a precursor in polymer synthesis. The structure of this compound is characterized by a tetrahydrofuran ring substituted at the 2-position with a tert-butoxy group (-O-C(CH₃)₃).

This substitution imparts specific chemical properties to the molecule. The presence of the bulky tert-butyl group influences the steric environment around the ether linkage. Chemically, the molecule is an acetal, which makes it susceptible to hydrolysis under acidic conditions, a characteristic that is central to its application in chemical synthesis. The stability of the tert-butyl group as a carbocation also plays a role in its reactivity. stackexchange.com In the broader context of cyclic ethers, which range from simple epoxides to complex crown ethers, this compound serves as a key example of how functionalization of the ether ring can lead to valuable chemical properties and applications. acs.org

Overview of Research Trajectories

Academic research on this compound has primarily followed two main paths: its utility as a reagent in organic synthesis and its more recently discovered biological activities.

Historically, one of the significant applications of this compound has been in the synthesis of other chemical compounds. For instance, it has been used in the preparation of the anticancer drug tegafur. google.com In this synthesis, this compound reacts with 5-fluorouracil at high temperatures. google.com However, this method has been noted for its high energy consumption and the formation of by-products. google.com The compound's role as a reactant highlights its utility in forming carbon-heteroatom bonds, a fundamental process in medicinal chemistry and materials science. It can also be formed as an intermediate in certain reactions, such as the salicylic acid-catalyzed hydrodeamination of aromatic amines where tetrahydrofuran acts as the hydrogen source. ua.es

More recently, a significant and distinct research trajectory has emerged focusing on the biological properties of this compound, often referred to in biological literature as 2-BTHF. This line of inquiry began with its isolation from the sea cucumber Holothuria scabra. mdpi.comresearchgate.netmdpi.com Studies have demonstrated its potential therapeutic effects in models of neurodegenerative diseases. Research using the nematode Caenorhabditis elegans has shown that this compound can attenuate the toxicity associated with amyloid-β aggregates, which are implicated in Alzheimer's disease. mdpi.comnih.gov The proposed mechanism involves the reduction of toxic oligomeric forms of amyloid-β and a decrease in reactive oxygen species. mdpi.comresearchgate.netnih.gov

Further research has expanded on these neuroprotective findings, investigating its effects on models of Parkinson's disease. acs.orgnih.gov Studies have shown that this compound can reduce the accumulation of α-synuclein, a protein central to Parkinson's pathology, and protect dopaminergic neurons. acs.orgnih.gov The mechanism of action is thought to involve the activation of stress-response pathways, including those mediated by transcription factors like HSF-1 and DAF-16. nih.govnih.gov Beyond neuroprotection, the compound has also been investigated for its anti-aging properties, with studies indicating it can extend the lifespan of C. elegans. mdpi.comnih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₈H₁₆O₂ |

| IUPAC Name | 2-(tert-butoxy)oxane |

| Molecular Weight | 144.21 g/mol |

| CAS Number | 1927-59-9 |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

Source: PubChem CID 102716 nih.gov

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-8(2,3)10-7-5-4-6-9-7/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIHSLYOPKDRCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20940939 | |

| Record name | 2-tert-Butoxyoxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1927-59-9 | |

| Record name | 2-(1,1-Dimethylethoxy)tetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1927-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butoxytetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001927599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butoxyoxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butoxytetrahydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2-tert-butoxytetrahydrofuran

Radical-Mediated Reaction Pathways

The reactivity of 2-tert-butoxytetrahydrofuran in radical-mediated reactions is significantly influenced by the presence of the tert-butoxy group and the tetrahydrofuran ring. These reactions often proceed through the formation of radical intermediates, which can undergo various transformations.

Role of tert-Butoxy Radicals in Transformations

The tert-butoxy radical (tBuO•), often generated from precursors like di-tert-butyl peroxide (DTBP), can initiate reactions by abstracting a hydrogen atom. mdpi.com In the context of this compound, the tert-butoxy radical can be involved in complex reaction sequences. For instance, the formation of this compound has been proposed as a possible intermediate in certain reactions, which can then undergo further transformations. ua.es The tert-butoxy group itself can be a source of radicals through β-scission of the tert-butoxy radical, yielding acetone and a methyl radical, or it can participate in hydrogen atom transfer (HAT) reactions. princeton.edu The interplay between these pathways is a key aspect of its reactivity.

Hydrogen Atom Abstraction Mechanisms

Hydrogen atom abstraction (HAT) is a fundamental process in the radical chemistry of this compound. The α-tetrahydrofuranyl radical can be formed when an aryl radical abstracts a hydrogen atom from tetrahydrofuran (THF). ua.es This abstraction is a critical step in processes like the hydrodeamination of anilines where THF serves as the hydrogen source. ua.es The rate-determining step in such reactions can be the hydrogen abstraction from THF, as suggested by a large kinetic isotope effect (kH/kD = 2.70). ua.es

Oxygen-centered radicals are generally reactive enough to abstract a hydrogen atom from any carbon-hydrogen bond. libretexts.org In the case of cyclic ethers like this compound, the position of hydrogen abstraction can be selective, often leading to the most stable carbon-centered radical. libretexts.org The resulting alkyl radical can then react with molecular oxygen to form a peroxy radical (RO2•), which is a key intermediate in subsequent oxidation pathways. researchgate.net

Acid-Catalyzed Transformations and Hydrolysis Reactions

Under acidic conditions, this compound can undergo various transformations, most notably hydrolysis. The tetrahydrofuranyl (THF) ether group is susceptible to acid-catalyzed cleavage. researchgate.net This property is utilized in synthetic chemistry for the protection of hydroxyl groups, where the THF ether can be readily removed by acid-catalyzed hydrolysis. researchgate.net

The mechanism of these transformations often involves the formation of an oxocarbenium ion. For example, in the presence of a Brønsted acid like tetrafluoroboric acid, 2-ethoxytetrahydrofuran reacts with organotrifluoroborate salts via an in situ generated oxocarbenium ion intermediate. researchgate.net A similar mechanism can be expected for this compound, where the protonation of the ether oxygen is followed by the departure of the tert-butanol group to form a stable oxocarbenium ion, which can then be attacked by a nucleophile.

Base-Mediated Reactions and Stability under Basic Conditions

Potassium tert-butoxide (KOtBu) is a strong base known to facilitate various reactions, including single electron transfer (SET) processes that generate radical intermediates. researchgate.net While specific studies on the base-mediated reactions of this compound are not extensively detailed in the provided results, the stability of the ether linkage under basic conditions is generally higher than under acidic conditions. However, the presence of a strong base like KOtBu could potentially promote elimination reactions or act as a nucleophile under certain conditions. researchgate.net The use of tert-butoxide in combination with other reagents can lead to complex reaction pathways, and its role as a base, a single electron transfer agent, or a nucleophile depends heavily on the reaction conditions and substrates involved. researchgate.net

Reaction Kinetics and Thermodynamic Considerations

The kinetics of reactions involving this compound can be complex and dependent on the specific reaction pathway. For instance, in radical-mediated reactions where hydrogen abstraction is the rate-determining step, the reaction can exhibit specific kinetic orders with respect to the reactants. ua.esnih.gov The study of reaction rates under different conditions can provide valuable insights into the reaction mechanism. youtube.com

Thermodynamic data, such as enthalpies of formation and bond strengths, are crucial for understanding the feasibility and energetics of different reaction pathways. For example, the thermodynamic constants for the formation of metal-carbonyl complexes can indicate the strength of the metal-ligand bond. researchgate.net While specific thermodynamic data for this compound were not found in the search results, such data for related cyclic ethers and their radicals have been calculated using computational methods. These data are essential for building accurate kinetic models of combustion and atmospheric chemistry. mdpi.com

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for investigating the mechanisms of complex chemical reactions. Methods like Density Functional Theory (DFT) and high-level ab initio calculations can be used to determine the geometries of reactants, transition states, and products, as well as their corresponding energies. mdpi.com This information allows for the mapping of potential energy surfaces and the identification of the most likely reaction pathways.

For example, computational studies have been used to investigate the mechanism of hydrogen atom abstraction from alkenes by hydroxyl radicals, providing detailed information about transition state structures and reaction barriers. mdpi.com Similarly, computational methods have been employed to study the thermochemistry of furan derivatives and their radicals, which is essential for understanding their reactivity. In the context of this compound, computational approaches could be used to model its radical-mediated and acid-catalyzed reactions, providing insights into the structures of intermediates and transition states, and helping to rationalize experimental observations.

Applications of 2-tert-butoxytetrahydrofuran in Complex Organic Synthesis

As a Key Synthetic Intermediate in Heterocyclic Chemistry

2-tert-Butoxytetrahydrofuran plays a significant role as a building block in the synthesis of various heterocyclic structures. The inherent reactivity of this cyclic acetal allows for its strategic incorporation into more complex molecular frameworks.

Substituted tetrahydrofurans are prevalent structural motifs in a wide array of biologically active natural products, including lignans, macrodiolides, and polyether ionophores. nih.gov The development of stereoselective methods for their construction is a major focus in synthetic chemistry. nih.govmpg.de

This compound serves as a precursor for introducing the tetrahydrofuranyl moiety. The tert-butoxy group at the anomeric C2 position acts as a leaving group, enabling nucleophilic substitution reactions. This allows for the attachment of various substituents to the THF ring. For instance, the reaction of 2-alkoxytetrahydrofurans with different nucleophiles is a known strategy for creating substituted THF derivatives. researchgate.net While many methods focus on constructing the THF ring from acyclic precursors through cyclization reactions, nih.govorganic-chemistry.org the use of pre-formed, activated THF derivatives like this compound provides an alternative and direct route for functionalization. The reaction of 2-chlorotetrahydrofuran, a related compound, with alcohols, thiols, and amides demonstrates the general reactivity pattern where the substituent at the C2 position is displaced to form new substituted tetrahydrofurans. researchgate.net

The synthesis of fused ring systems, where one or more rings are joined together, is essential for creating complex molecules with specific three-dimensional shapes and biological functions. acs.orgrsc.org Methodologies for constructing these systems often involve multi-step sequences that can be streamlined by using versatile starting materials. nih.govrsc.org

This compound can be employed as a precursor in reactions designed to build fused heterocyclic systems. A common strategy involves an initial reaction to tether the tetrahydrofuran ring to another molecule, followed by a subsequent cyclization step. For example, a light-driven, one-pot reaction sequence has been developed to fuse nonaromatic rings onto heteroarenes. acs.org This process involves generating a radical which then couples to the heteroarene, followed by a second coupling to close the new ring. acs.org While this specific example uses diols or bromoalcohols as radical precursors, the principle of using a functionalized building block to initiate a coupling and cyclization cascade is broadly applicable. The reactivity of this compound at its C2 position makes it a suitable candidate for the initial coupling step in the synthesis of novel fused systems containing a tetrahydrofuran core.

Utilization in the Synthesis of Substituted Tetrahydrofurans

Contribution to Pharmaceutical and Agrochemical Intermediates

The unique chemical properties of this compound make it an important intermediate in the production of high-value molecules for the pharmaceutical and agrochemical industries.

One of the most significant applications of this compound is in the synthesis of the anticancer prodrug Tegafur. nih.gov Tegafur, a derivative of 5-fluorouracil, is used in chemotherapy regimens for various cancers. nih.gov The synthesis involves the reaction of 5-fluorouracil with an activated tetrahydrofuran derivative. newdrugapprovals.org

| Reactants | Product | Key Findings | References |

| This compound, 5-Fluorouracil | Tegafur | Reaction at 155-160°C; formation of 1,3-di(tetrahydro-2-furyl)-5-fluorouracil byproduct noted. | google.com |

| Various 2-alkoxytetrahydrofurans, 5-Fluorouracil | Tegafur | This compound provided the highest yield (67%) among the tested alkoxy derivatives. | researchgate.netresearchgate.netunimi.it |

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to all organic synthesis. libretexts.orgorganic-chemistry.orgnumberanalytics.com Developing efficient and selective methods for these transformations is a constant goal in chemistry. nih.govresearchgate.netmdpi.comwikipedia.org this compound is a reagent that facilitates such bond formations.

The synthesis of Tegafur from 5-fluorouracil is a prime example of a carbon-heteroatom (specifically, C-N) bond formation. google.comunimi.it In this reaction, the nitrogen atom of the uracil ring acts as a nucleophile, attacking the electrophilic C2 carbon of the tetrahydrofuran ring and displacing the tert-butoxy group. This type of transformation is a cornerstone of medicinal chemistry for building nitrogen-containing heterocyclic compounds. beilstein-journals.org

Similarly, this compound can participate in C-C bond-forming reactions. The electrophilic nature of the C2 carbon makes it susceptible to attack by carbon-based nucleophiles, such as Grignard reagents or enolates. This allows for the direct attachment of carbon chains to the tetrahydrofuran ring, providing access to a variety of 2-alkyl or 2-aryl-substituted tetrahydrofurans, which are important intermediates in their own right.

Synthesis of Uracil Derivatives, including Tegafur

Functional Group Derivatization and Protection Strategies

In multi-step organic synthesis, it is often necessary to temporarily modify or "protect" a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. sigmaaldrich.comhighfine.com The process of adding and removing these protecting groups is a key part of synthetic strategy. organic-chemistry.org Derivatization is also used to alter a molecule's properties, for instance, to make it more volatile for analysis by gas chromatography. gcms.czlibretexts.org

This compound is used to introduce the tetrahydro-2-furanyl (THF) group, which serves as a protecting group for alcohols and phenols. researchgate.net The reaction involves the acid-catalyzed substitution of the tert-butoxy group by the hydroxyl group of the substrate. The resulting tetrahydro-2-furanyl ether is an acetal.

The key features of the THF protecting group are:

Stability : It is stable under strongly basic conditions, making it compatible with reagents like organometallics, hydrides, and alkylating agents. researchgate.netorganic-chemistry.org

Orthogonality : Its stability in base allows for an orthogonal protection strategy where other protecting groups, such as the base-labile Fmoc group, can be selectively removed in its presence. organic-chemistry.org

Cleavage : The THF group is readily removed under acidic conditions, typically through hydrolysis, which regenerates the original hydroxyl group. researchgate.netorganic-chemistry.org

The use of this compound for this purpose provides a convenient method for functional group protection, a critical tactic in the synthesis of complex molecules. researchgate.net

Formation of Tetrahydrofuranyl Ethers for Hydroxyl Protection

The introduction of the 2-tetrahydrofuranyl (THF) group to protect a hydroxyl moiety involves the formation of an acetal. This compound can serve as a precursor for this transformation. The reaction typically proceeds via an acid-catalyzed exchange of the tert-butoxy group for the alcohol to be protected.

The general mechanism involves the protonation of the ether oxygen in this compound by an acid catalyst, leading to the formation of a good leaving group, tert-butanol. Subsequent departure of tert-butanol generates a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then trapped by the nucleophilic attack of the alcohol to be protected. A final deprotonation step furnishes the desired 2-tetrahydrofuranyl ether and regenerates the acid catalyst.

While direct literature detailing the use of this compound for this purpose is not abundant, the principle is analogous to the well-established use of other 2-alkoxytetrahydrofurans or the related 3,4-dihydro-2H-pyran for the formation of tetrahydropyranyl (THP) ethers. The reaction of an alcohol with this compound would likely be driven to completion by the removal of the volatile tert-butanol byproduct.

Alternative methods for the formation of THF ethers often utilize precursors like 2,3-dihydrofuran or 2-chlorotetrahydrofuran. researchgate.net For instance, the reaction of alcohols with 2-chlorotetrahydrofuran provides a convenient route to THF ethers. researchgate.net Another approach involves the use of chromium(II) chloride and carbon tetrachloride in tetrahydrofuran to transform a wide range of alcohols and phenols into their corresponding 2-tetrahydrofuranyl ethers under nearly neutral conditions at room temperature. acs.org A more economical and environmentally benign method employs manganese powder and carbon tetrachloride in tetrahydrofuran. nih.gov This method is effective for protecting primary, secondary, and tertiary alcohols, as well as phenols and carbohydrates, and is tolerant of various functional groups. nih.gov

Table 1: Illustrative Conditions for the Formation of Tetrahydrofuranyl Ethers This table presents data from various methods of forming THF ethers to illustrate the scope and efficiency of this protecting group strategy.

| Entry | Starting Alcohol | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | n-Octanol | Mn(0), CCl₄, THF, 65 °C, 15 h | 2-(Octyloxy)tetrahydrofuran | 96 | nih.gov |

| 2 | 2-Phenylethanol | CrCl₂, CCl₄, THF, rt | 2-(2-Phenylethoxy)tetrahydrofuran | 95 | acs.org |

| 3 | Cyclohexanol | Mn(0), CCl₄, THF, 65 °C, 15 h | 2-(Cyclohexyloxy)tetrahydrofuran | 99 | nih.gov |

| 4 | Phenol | CrCl₂, CCl₄, THF, rt | 2-Phenoxytetrahydrofuran | 85 | acs.org |

| 5 | Dimethylphenylcarbinol | Mn(0), CCl₄, THF, 65 °C, 15 h | 2-(Dimethyl(phenyl)methoxy)tetrahydrofuran | 91 | nih.gov |

Cleavage and Deprotection Methodologies for Tetrahydrofuranyl Ethers

The removal of the 2-tetrahydrofuranyl protecting group is a critical step in a synthetic sequence. The acid lability of the THF ether is the most common feature exploited for its cleavage. researchgate.netlibretexts.org The deprotection mechanism is essentially the reverse of the protection step, involving protonation of the ether oxygen, followed by elimination of the protected alcohol to form the stable oxocarbenium ion, which is then quenched by water or another nucleophile. masterorganicchemistry.com

A variety of acidic conditions can be employed for the deprotection of THF ethers. These range from strong mineral acids like hydrochloric acid or hydrobromic acid to milder organic acids such as acetic acid or trifluoroacetic acid. libretexts.org The choice of acid and reaction conditions (solvent, temperature) can be tuned to achieve selective deprotection in the presence of other acid-sensitive groups. For example, trifluoroacetic acid (20 mol%) in methanol at room temperature can efficiently cleave THP ethers, a close analogue of THF ethers, in 15-30 minutes.

In addition to protic acids, Lewis acids have also been utilized for the cleavage of THF and THP ethers. Scandium trifluoromethanesulfonate (Sc(OTf)₃) in methanol has been shown to be effective for the deprotection of THP ethers. researchgate.net Bismuth triflate (Bi(OTf)₃) is another efficient catalyst for the deprotection of THP ethers under solvent-free conditions. organic-chemistry.org

For substrates that are particularly sensitive to acidic conditions, milder and more selective methods have been developed. A combination of lithium chloride and water in dimethyl sulfoxide (DMSO) at 90 °C provides a neutral method for the deprotection of THP ethers. acs.orgacs.org This method is tolerant of various other protecting groups and sensitive functionalities like methylenedioxy ethers, benzyl ethers, and even aldehydes. acs.orgacs.org Oxidative deprotection methods have also been reported. For instance, N-bromosuccinimide (NBS) in the presence of β-cyclodextrin in water can oxidatively deprotect THP ethers to the corresponding carbonyl compounds at room temperature. organic-chemistry.org

Table 2: Selected Methodologies for the Deprotection of Tetrahydrofuranyl and Tetrahydropyranyl Ethers This table includes data for the closely related and more extensively studied THP ethers to provide a broader overview of deprotection strategies applicable to THF ethers.

| Entry | Substrate (OTHP/OTHF) | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | 4-Phenylbenzyl THP ether | LiCl, H₂O, DMSO, 90 °C, 6 h | 4-Phenylbenzyl alcohol | 94 | acs.org |

| 2 | Cinnamyl THP ether | LiCl, H₂O, DMSO, 90 °C, 6 h | Cinnamyl alcohol | 95 | acs.org |

| 3 | Benzyl THP ether | TFA (20 mol%), MeOH, rt, 15 min | Benzyl alcohol | 96 | |

| 4 | Dodecyl THP ether | Bi(OTf)₃ (1.0 mol%), MeOH, rt, 10 min | Dodecanol | 95 | organic-chemistry.org |

| 5 | 4-Nitrobenzyl THP ether | Sc(OTf)₃ (cat.), MeOH | 4-Nitrobenzyl alcohol | 98 | researchgate.net |

Spectroscopic Elucidation and Structural Analysis of 2-tert-butoxytetrahydrofuran

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic compound. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMBC) NMR experiments collectively enable a complete assignment of the structure of 2-tert-butoxytetrahydrofuran.

One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HMBC) NMR Studies

The ¹H NMR spectrum of this compound provides information on the number of distinct proton environments, their integration revealing the number of protons in each environment, and the signal splitting (multiplicity) indicating adjacent protons. The large singlet corresponds to the nine equivalent protons of the sterically bulky tert-butyl group. The remaining signals correspond to the seven protons on the tetrahydrofuran (THF) ring. The anomeric proton at the C2 position is the most deshielded of the ring protons due to the two adjacent oxygen atoms. The protons at C5, also adjacent to the ring oxygen, are next most deshielded, followed by the protons at C3 and C4.

The ¹³C NMR spectrum reveals all eight carbon atoms in the molecule. The carbon of the tert-butyl group attached to the oxygen appears as a singlet, while the three methyl carbons of this group are equivalent and show a single, intense signal. Within the THF ring, the anomeric carbon (C2) is the most deshielded, appearing at the lowest field. It is followed by the C5 carbon, which is also attached to the ring oxygen. The C3 and C4 carbons are the most shielded, appearing at the highest field. nih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Actual experimental values may vary based on solvent and experimental conditions.)

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2 (CH) | ~5.1 | t | ~104.5 |

| 3 (CH₂) | ~1.9 | m | ~23.5 |

| 4 (CH₂) | ~1.8 | m | ~26.0 |

| 5 (CH₂) | ~3.8 | m | ~67.0 |

| C(CH₃)₃ | - | - | ~74.0 |

| C(CH₃)₃ | ~1.2 | s | ~28.5 |

Two-dimensional NMR techniques are essential for confirming the connectivity.

COSY (Correlation Spectroscopy) reveals proton-proton couplings (²J and ³J). sdsu.eduwikipedia.org A COSY spectrum would show a cross-peak between the anomeric proton (H2) and the protons on the adjacent carbon (H3). It would also show correlations between H3 and H4, and between H4 and H5, confirming the sequence of the THF ring protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) maps long-range (typically 2-3 bond) correlations between protons and carbons. wikipedia.orgcolumbia.edu Key HMBC correlations would include the signal from the tert-butyl protons to the quaternary carbon of the same group and to the anomeric carbon (C2), confirming the attachment of the butoxy group. Additionally, the anomeric proton (H2) would show a correlation to the C5 carbon, further defining the ring structure.

Stereochemical Assignment through NMR Parameters

The C2 carbon of this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. While standard NMR cannot distinguish between enantiomers, NMR parameters are critical for determining the relative stereochemistry in diastereomers or for analyzing the conformational preferences influenced by stereoelectronic effects like the anomeric effect. organicchemistrydata.orgyoutube.com

In cyclic ethers like this one, the anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C2) to occupy the axial position. This preference is driven by a stabilizing hyperconjugative interaction between the lone pair of the ring oxygen and the σ* anti-bonding orbital of the C2-O(exo) bond. The magnitude of vicinal coupling constants (³J) between H2 and the two H3 protons, as described by the Karplus equation, can provide insight into the dihedral angles and thus the preferred conformation (pseudo-axial vs. pseudo-equatorial) of the tert-butoxy group. organicchemistrydata.org Nuclear Overhauser Effect (NOE) studies, which detect through-space proximity of protons, could also be used. An NOE between the anomeric proton (H2) and one of the H5 protons would suggest a specific ring pucker and substituent orientation. acs.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering clues to its structure. msu.edu The electron ionization (EI) mass spectrum of this compound (molecular weight 144.21 g/mol ) is characterized by the absence or very low abundance of the molecular ion peak (M⁺· at m/z 144). nist.govnist.govlibretexts.org This is common for ethers, which readily undergo fragmentation.

The fragmentation is dominated by pathways originating from the cleavage of the bonds adjacent to the oxygen atoms. The most prominent fragmentation pathways include:

Loss of a tert-butyl radical: The primary fragmentation is the cleavage of the C-O bond of the ether linkage, resulting in the loss of a tert-butyl radical (·C(CH₃)₃, 57 Da). This leads to the formation of a stable, resonance-delocalized oxonium ion at m/z 87 . This is often the base peak in the spectrum.

Alpha-cleavage of the THF ring: Cleavage of the C2-C3 bond in the THF ring can lead to the formation of an ion at m/z 71 , which corresponds to the tetrahydrofuranyl cation ([C₄H₇O]⁺).

Formation of the tert-butyl cation: A major peak is observed at m/z 57 , corresponding to the highly stable tert-butyl cation ([C(CH₃)₃]⁺). This arises from the cleavage of the O-C(tert-butyl) bond with charge retention on the alkyl fragment.

Further Fragmentation: The ion at m/z 71 can undergo further fragmentation, such as the loss of a molecule of ethene (C₂H₄, 28 Da), to produce the peak at m/z 43 .

Table 2: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 87 | [M - C(CH₃)₃]⁺ | Loss of tert-butyl radical |

| 71 | [C₄H₇O]⁺ | α-cleavage of THF ring |

| 57 | [C(CH₃)₃]⁺ | Formation of tert-butyl cation |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Further fragmentation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. msu.edu IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its functional groups. nist.gov

C-H Stretching: Intense bands in the 2850-3000 cm⁻¹ region are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (CH₂) groups of the THF ring and the methyl (CH₃) groups of the tert-butyl substituent.

C-O Stretching: The most diagnostic feature for ethers is the strong C-O stretching absorption. For this compound, this appears as a complex, strong band in the 1050-1150 cm⁻¹ region, characteristic of the C-O-C acetal linkage.

C-H Bending: Bands in the 1350-1470 cm⁻¹ region correspond to the scissoring and bending vibrations of the CH₂ and CH₃ groups.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 2850 - 3000 | Strong | C-H stretching (alkyl) |

| 1350 - 1470 | Medium | C-H bending |

| 1050 - 1150 | Strong | C-O-C stretching (acetal) |

Source: Based on data from NIST/EPA Gas-Phase Infrared Database. nist.gov

X-ray Crystallography of Derivatives for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. researchgate.netresearchgate.net Since this compound is a liquid at ambient temperature, single-crystal X-ray diffraction cannot be performed on the parent compound. To obtain solid-state structural information, a crystalline derivative would need to be synthesized. nih.gov

As of now, there are no published crystal structures of derivatives of this compound in crystallographic databases. If such a study were to be conducted, a suitable crystalline derivative could be prepared, for example, by introducing a functional group capable of forming strong intermolecular interactions like hydrogen bonds (e.g., a carboxylic acid or amide) onto the molecule, which would facilitate crystallization.

A successful X-ray crystallographic analysis of a derivative would provide unequivocal data on:

Bond lengths and bond angles with high precision.

The exact conformation of the tetrahydrofuran ring (e.g., envelope or twist conformation).

The precise orientation of the tert-butoxy group relative to the ring.

The intermolecular packing forces and supramolecular structure in the crystal lattice. mdpi.com

This information would be invaluable for validating conformational preferences suggested by NMR studies and computational models.

Computational and Theoretical Studies on 2-tert-butoxytetrahydrofuran

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics and predicting the reactivity of molecules like 2-tert-butoxytetrahydrofuran.

Electronic Structure: Calculations for this compound would reveal the distribution of electron density, the energies and shapes of molecular orbitals (notably the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The oxygen atoms—one in the THF ring and one in the tert-butoxy group—are expected to be the most electron-rich centers, rendering them susceptible to electrophilic attack. The HOMO is likely to be localized around these oxygen atoms, indicating they are the primary sites for electron donation. The LUMO, conversely, would indicate the most probable sites for accepting electrons. The MEP map would visually represent the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting the electronegative oxygen atoms as red or yellow areas and the hydrogen atoms as blue areas.

Reactivity: The reactivity of this compound can be predicted using reactivity descriptors derived from quantum chemical calculations. A key reaction pathway for THF and its derivatives is ring-opening. nih.govnih.govacs.orgresearchgate.netacs.org Theoretical studies on THF ring-opening reactions, often assisted by Lewis acids, show that the reaction barrier is sensitive to the electronic and steric nature of both the catalyst and the substituents on the THF ring. nih.govacs.org For this compound, the bulky tert-butoxy group at the C2 position would sterically hinder the approach of reactants. Electronically, the oxygen of the tert-butoxy group can influence the stability of intermediates, such as an oxocarbenium ion formed during ring-opening.

Another important aspect of its reactivity is hydrogen abstraction. Studies on the reaction of THF with hydroxyl radicals have shown that H-abstraction can occur at either the alpha (C2/C5) or beta (C3/C4) positions of the ring, leading to different radical intermediates. kaust.edu.sa High-level quantum chemical calculations can determine the activation energies for these competing pathways. kaust.edu.sa For this compound, the presence of the substituent at C2 would significantly alter the relative stability of the resulting radicals and thus the preferred site of abstraction.

A comparative quantum chemical study on THF and its amino derivatives using the B3LYP/6-311G(d,p) method provides insight into how substituents modify the electronic properties. wiley.comresearchgate.net By analogy, the tert-butoxy group, an electron-donating group, would be expected to increase the electron density on the THF ring compared to unsubstituted THF, potentially affecting its reactivity and solvent properties.

| Calculated Property | Predicted Characteristic for this compound | Basis of Prediction (Analogous System) |

| HOMO Localization | Primarily on the ring and ether oxygen atoms. | General principles of ethers, THF derivatives wiley.comresearchgate.net |

| LUMO Localization | Distributed over the C-O-C bonds and C-H anti-bonding orbitals. | General principles of ethers, THF derivatives wiley.comresearchgate.net |

| Molecular Electrostatic Potential | Negative potential around oxygen atoms, positive potential around hydrogen atoms. | THF and its amino derivatives researchgate.net |

| Primary Reactive Site | Oxygen atoms (Lewis basicity), C-H bonds adjacent to ring oxygen (radical abstraction). | THF reactivity studies kaust.edu.sa |

| Ring-Opening Reactivity | Influenced by steric hindrance and electronic stabilization from the tert-butoxy group. | Theoretical studies on THF ring-opening nih.govacs.org |

Conformational Analysis and Energy Landscapes

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. The five-membered THF ring is not planar and exists in a continuous series of puckered conformations, primarily the twist (C₂) and envelope (Cₛ) forms. aip.org Advanced spectroscopic techniques combined with quantum chemical calculations have been used to investigate the conformational preferences of THF itself. aip.org

For 2-substituted tetrahydrofurans, the situation is more complex due to the orientation of the substituent. The tert-butoxy group can be in either a pseudo-axial or a pseudo-equatorial position. The relative stability of these conformers is governed by a combination of steric and stereoelectronic effects.

A crucial stereoelectronic factor is the anomeric effect . Originally observed in carbohydrate chemistry, the anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (the carbon adjacent to the ring heteroatom) to prefer an axial orientation, despite the steric clash this might create. scripps.edu This preference is often explained by a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding (σ) orbital of the C-substituent bond (n -> σ). nih.gov However, other explanations based on electrostatic dipole-dipole interactions are also prominent. nih.govnih.gov

In this compound, the anomeric effect would favor the conformation where the bulky tert-butoxy group is in the axial position. This is counterintuitive from a purely steric standpoint, which would favor the equatorial position to minimize 1,3-diaxial interactions. Computational modeling is essential to quantify the energetic balance between these opposing effects. The energy landscape would likely show several local minima corresponding to different ring puckers and substituent orientations, with the global minimum determined by the subtle interplay of these forces. Studies on similar 2-alkoxytetrahydrofurans have confirmed the importance of considering these anomeric interactions in determining conformational preference. arizona.edutaltech.ee

| Conformer | Dominant Stabilizing/Destabilizing Factors | Predicted Relative Energy |

| Axial tert-butoxy | Stabilizing: Anomeric effect (n -> σ* hyperconjugation/electrostatics). Destabilizing: Steric hindrance (1,3-diaxial-like interactions). | Potentially the global minimum, depending on the magnitude of the anomeric effect vs. sterics. |

| Equatorial tert-butoxy | Stabilizing: Lower steric strain. Destabilizing: Lack of anomeric stabilization. | A low-energy conformer, may be slightly higher in energy than the axial conformer. |

Molecular Dynamics Simulations for Solvent Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a condensed phase, such as in a solvent. An MD simulation would model the interactions of a large ensemble of this compound molecules with solvent molecules (e.g., water, ethanol, or a nonpolar solvent) over time, providing insights into solvation structure, dynamics, and thermodynamic properties.

While specific MD studies on this compound are scarce, research on other ethers in solution provides a clear blueprint. MD simulations of ethers in aqueous solutions have been used to investigate:

Solvation Shell Structure: How solvent molecules, particularly water, arrange around the solute. Water molecules would be expected to form hydrogen bonds with the oxygen atoms of this compound. The bulky and hydrophobic tert-butyl group would disrupt the local hydrogen-bonding network of water, leading to a "hydrophobic effect."

Ion Binding and Transport: Cyclic ethers are known for their ability to complex with cations. researchgate.net MD simulations can calculate the free energy of binding for different ions, explaining selectivity. This would be relevant for understanding the behavior of this compound in biological fluids or in chemical reactions involving metal salts.

Aggregation and Phase Behavior: Simulations of cellulose ethers and other surfactant-like ethers show how these molecules self-assemble in solution. rsc.orgresearchgate.net Depending on the concentration, this compound might exhibit tendencies to aggregate, with the hydrophobic tert-butyl groups clustering together.

These simulations rely on accurate force fields, which define the potential energy of the system as a function of atomic positions. The force field parameters for the ether linkages and the hydrocarbon parts would be critical for obtaining realistic results.

In Silico Docking Studies for Biological Interactions (e.g., Protein Binding)

Given that this compound has been identified as a volatile compound in food products, exploring its potential interactions with biological macromolecules like proteins is of interest. In silico molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand) to a second (a receptor, typically a protein).

A typical docking study for this compound would involve:

Selection of a Target Protein: The choice of protein would depend on the context. For instance, if investigating its role as a flavor compound, one might select olfactory receptors or enzymes involved in metabolic pathways.

Prediction of Binding Mode: Docking algorithms would systematically search for the best fit of the flexible this compound molecule into the binding site of the rigid or flexible protein structure. This generates a series of possible binding poses.

Scoring and Analysis: Each pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). The best-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds (between the ether oxygens and polar residues), van der Waals interactions (especially involving the tert-butyl group and hydrophobic pockets), and electrostatic interactions.

Studies on other small molecules containing ether linkages show that the ether oxygen frequently acts as a hydrogen bond acceptor with residues like lysine or asparagine in a protein's active site. waocp.org Docking studies on flavone ethers and crown ethers have successfully predicted their binding modes and relative affinities for enzymes like α-glucosidase and human antioxidant proteins. researchgate.netmdpi.comresearchgate.net Similarly, docking could be used to screen this compound against a panel of proteins to hypothesize potential biological targets or to explain its sensory properties.

| Computational Tool | Application to this compound | Information Gained |

| Molecular Docking | Predicting binding to a protein active site (e.g., an enzyme or receptor). | Preferred binding orientation, binding affinity score, key interacting amino acid residues. |

| Pharmacophore Modeling | Identifying the 3D arrangement of essential features for biological activity. | A model of features (e.g., hydrogen bond acceptors, hydrophobic centers) needed for interaction. |

| ADMET Prediction | In silico estimation of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Drug-likeness, potential bioavailability, and toxicity flags based on structural alerts. arabjchem.org |

Biological Research Applications of 2-tert-butoxytetrahydrofuran in Model Systems

Investigations in Caenorhabditis elegans Models of Neurodegenerative Pathology

Transgenic C. elegans strains that express human amyloid-β (Aβ) or α-synuclein proteins have been instrumental in studying the effects of 2-tert-Butoxytetrahydrofuran on pathologies associated with Alzheimer's disease (AD) and Parkinson's disease (PD), respectively. mdpi.comnih.gov These models exhibit key features of the human diseases, such as protein aggregation and cellular toxicity. mdpi.comnih.gov

In C. elegans models of Alzheimer's disease, such as the CL4176 strain which expresses human Aβ₁₋₄₂, this compound has demonstrated significant efficacy in mitigating the toxic effects of Aβ aggregation. mdpi.comnih.gov Studies have shown it is effective in suppressing the paralysis phenotype caused by Aβ toxicity. mdpi.comresearchgate.net

Immunoblot analysis revealed that while this compound did not affect the levels of Aβ monomers, it significantly reduced the amount of toxic oligomeric forms of Aβ. mdpi.comnih.govresearchgate.net Furthermore, it decreased the quantity of fibril deposits, as observed by staining with 1,4-bis(3-carboxy-hydroxy-phenylethenyl)-benzene (X-34). mdpi.comnih.gov This reduction in harmful Aβ species was accompanied by a decrease in reactive oxygen species (ROS) in the worms. mdpi.comresearchgate.net The compound also showed strong neuroprotective effects, rescuing chemotaxis behavior in Aβ-expressing neuronal strains like CL2355, which is typically impaired by Aβ oligomer formation. mdpi.com

**Table 1: Effects of this compound on Amyloid-β Pathology in *C. elegans***

| Parameter | C. elegans Strain | Observation | Finding |

|---|---|---|---|

| Paralysis Phenotype | CL4176 | Suppression of paralysis | Significant delay in paralysis progression. mdpi.comresearchgate.net |

| Aβ Oligomers | CL4176, CL2006 | Immunoblot analysis | Significant reduction in toxic oligomeric species. mdpi.comnih.gov |

| Aβ Fibril Deposits | CL2006 | X-34 staining | Significant reduction in fibril deposits. mdpi.comnih.gov |

| Reactive Oxygen Species | CL4176 | ROS measurement | Concurrent reduction of ROS levels. mdpi.com |

| Neuroprotection | CL2355 | Chemotaxis assay | Rescue of defective chemotaxis behavior. mdpi.com |

Research has extended the application of this compound to C. elegans models of Parkinson's disease, where the aggregation of α-synuclein is a key pathological hallmark. nih.govmdpi.com In transgenic worms overexpressing human α-synuclein (e.g., NL5901 strain), treatment with the compound led to a substantial reduction in α-synuclein accumulation. nih.govmdpi.com

This was visualized by a decrease in the fluorescence intensity of YFP-tagged α-synuclein in the body wall muscle cells of the worms. nih.gov Western blot analysis further confirmed a reduction in α-synuclein accumulation. nih.govnih.gov Mechanistically, this compound was found to decrease the aggregation of monomeric α-synuclein. nih.govmdpi.com This reduction in protein aggregation correlated with the alleviation of α-synuclein-induced toxicity, including the mitigation of dopaminergic neurodegeneration and the restoration of dopamine-dependent behaviors and locomotion. nih.govmdpi.com

**Table 2: Effects of this compound on α-Synuclein Pathology in *C. elegans***

| Parameter | C. elegans Strain | Observation | Finding |

|---|---|---|---|

| α-Synuclein Accumulation | NL5901 | Fluorescence microscopy | Significant reduction in fluorescence intensity of YFP-tagged α-synuclein. nih.gov |

| α-Synuclein Aggregates | NL5901 | Confocal imaging | Significant reduction in the number of fluorescence foci (aggregates). nih.gov |

| Total α-Synuclein Levels | NL5901, UA44 | Western blot | Reduction in total α-synuclein protein levels. nih.govnih.gov |

| Dopaminergic Neurodegeneration | NL5901 | GFP-tagged DAergic neurons | Substantial mitigation of α-synuclein-induced neurodegeneration. nih.govmdpi.com |

| Behavioral Deficits | NL5901 | Locomotion assays | Restoration of locomotion and dopamine-dependent behaviors. nih.govmdpi.com |

Modulation of Amyloid-β Aggregate Formation and Attenuation of Toxicity

Elucidation of Underlying Molecular Mechanisms in Model Organisms

The protective effects of this compound against proteotoxicity in C. elegans are rooted in its ability to modulate key cellular signaling and quality control pathways. mdpi.comnih.gov

A primary mechanism implicated in the action of this compound is the activation of the Heat Shock Factor 1 (HSF-1) signaling pathway. mdpi.comnih.gov HSF-1 is a crucial transcription factor that regulates responses to cellular stress, including the production of heat shock proteins (molecular chaperones) that help maintain proteostasis. mdpi.com In studies involving Aβ-expressing worms, this compound was found to enhance the transcriptional activities of HSF-1. mdpi.com Molecular docking studies further support that HSF-1 is a potential direct target of the compound. mdpi.comresearchgate.netmdpi.com This activation of HSF-1 is linked to the increased expression of genes involved in breaking down Aβ aggregates. mdpi.comnih.gov The insulin/insulin-like growth factor 1 (IGF-1) signaling (IIS) pathway, which acts upstream of HSF-1, is also implicated in mediating these protective effects. mdpi.com

The autophagy-lysosomal pathway is a critical cellular process for degrading and recycling misfolded and aggregated proteins. mdpi.com The neuroprotective action of this compound is strongly linked to its ability to enhance this pathway. mdpi.commdpi.com In C. elegans expressing Aβ, the compound was shown to upregulate the mRNA levels of several key autophagy-related genes. mdpi.com Similarly, in α-synuclein models, this compound significantly increased the transcripts of genes involved in autophagy. nih.govmdpi.com This upregulation was specifically observed in worms where Aβ aggregation was present, suggesting a targeted response to proteotoxic stress. mdpi.com

**Table 3: Upregulation of Autophagy-Related Genes by this compound in *C. elegans***

| Gene (C. elegans) | Protein Function | Fold Increase (Aβ Model) | Fold Increase (α-Synuclein Model) |

|---|---|---|---|

| bec-1 | Autophagy induction (Beclin-1 homolog) | ~1.5-fold. mdpi.com | Not Reported |

| lgg-1 | Autophagosome elongation (LC3 homolog) | ~2.1-fold. mdpi.com | ~2.18-fold. mdpi.com |

| atg-7 | Autophagosome formation (E1-like enzyme) | ~1.5-fold. mdpi.com | ~2.38-fold. mdpi.com |

| lmp-1 | Autophagosome-lysosome fusion | Moderately upregulated. mdpi.com | Not Reported |

Proteostasis involves a complex network of pathways that control protein synthesis, folding, trafficking, and degradation to maintain cellular health. The disruption of this network is a common feature of neurodegenerative diseases. nih.gov this compound appears to exert its beneficial effects by bolstering the capacity of the proteostasis network. nih.govmdpi.com Beyond promoting autophagy, the compound increases the mRNA transcripts of genes encoding molecular chaperones, such as hsp-16.2 and hsp-16.49, which are crucial for preventing protein misfolding and aggregation. nih.govmdpi.com It also upregulates ubc-9, a gene involved in ubiquitination and SUMOylation, which are post-translational modifications critical for protein degradation and the regulation of HSF-1 activity. nih.govmdpi.com By activating multiple arms of the proteostasis network, including chaperones and degradative pathways like autophagy, this compound helps cells manage toxic protein species and mitigate their pathological consequences. nih.govmdpi.com

Impact on Lipid Metabolism and Glutathione Synthesis

Research in model systems, particularly the nematode Caenorhabditis elegans, has illuminated the significant effects of this compound on fundamental cellular processes, including lipid metabolism and the synthesis of the critical antioxidant, glutathione. acs.orgnih.gov These investigations reveal that the compound can modulate genetic pathways responsible for maintaining lipid balance and cellular defense against oxidative stress. acs.orgresearchgate.net

Influence on Lipid Metabolism

In a transgenic C. elegans model of Parkinson's disease (NL5901 strain), which exhibits α-synuclein-induced toxicity, a notable disruption in lipid homeostasis is observed. nih.gov Studies have shown a significant reduction in lipid content in these worms compared to their wild-type (N2) counterparts. nih.gov However, treatment with this compound has been demonstrated to counteract this effect by restoring lipid deposition. acs.orgnih.gov Specifically, while the NL5901 worms showed a lipid content of 62.80 ± 2.86%, treatment led to a substantial increase in lipid storage to 85.22 ± 7.09%. nih.gov

This restoration of lipid balance is linked to the compound's influence on gene expression. acs.org Transcriptomic analysis revealed that this compound upregulates PPAR signaling cascades, which are known to mediate the metabolism of fatty acids. acs.orgresearchgate.net A key finding is the significant upregulation of the fat-7 gene. acs.orgnih.gov The fat-7 gene, along with fat-6, encodes for Δ9 desaturase enzymes, which are responsible for converting saturated stearic acid into the monounsaturated oleic acid, a vital process for maintaining lipid homeostasis and membrane composition. acs.org In the NL5901 worms, this compound treatment was found to upregulate the fat-7 gene to a relative expression level of 1.73 ± 0.21. acs.orgnih.gov

| Experimental Group | Lipid Content (%) |

|---|---|

| Wild-Type (N2) | 90.48 ± 5.72 |

| NL5901 (Untreated) | 62.80 ± 2.86 |

| NL5901 + this compound | 85.22 ± 7.09 |

Enhancement of Glutathione Synthesis

Beyond its role in lipid metabolism, this compound has been shown to enhance the synthesis of glutathione (GSH), a primary endogenous antioxidant. acs.orgnih.gov Glutathione plays a crucial role in protecting cells from oxidative damage by neutralizing reactive oxygen species. mdpi.comfrontiersin.org The biosynthesis of GSH is a two-step enzymatic process, with the first and rate-limiting step being catalyzed by glutamate-cysteine ligase (GCL). mdpi.commdpi.com

| Gene | Function | Relative mRNA Level (Fold Change) |

|---|---|---|

| fat-7 | Fatty Acid Desaturation | 1.73 ± 0.21 |

| gcs-1 | Glutathione Synthesis | Significantly Enhanced |

Future Research Directions and Emerging Frontiers in 2-tert-butoxytetrahydrofuran Chemistry

Development of Enantioselective Synthetic Routes

The presence of a chiral center at the C2 position of the tetrahydrofuran ring means that 2-tert-Butoxytetrahydrofuran can exist as two enantiomers. As is common in pharmacology and materials science, different enantiomers can exhibit vastly different biological activities and physical properties. Consequently, the development of synthetic routes that can selectively produce one enantiomer over the other is a critical research frontier.

Currently, specific enantioselective syntheses for this compound are not well-documented, presenting a significant opportunity for methodological innovation. Future research should focus on adapting established asymmetric strategies for the synthesis of chiral THFs. Promising approaches include:

Catalytic Asymmetric Cycloadditions: Methods such as the [3+2] cycloaddition of alkenes with oxiranes, catalyzed by chiral transition metal complexes, have proven effective for creating highly substituted chiral tetrahydrofurans. acs.orgnih.gov Future work could explore the reaction of tert-butoxy-containing substrates or the introduction of the tert-butoxy group post-cyclization to access enantiopure this compound.

Asymmetric Chloroetherification: The organocatalytic asymmetric 5-endo chloroetherification of homoallylic alcohols is a powerful tool for generating chiral β-chlorotetrahydrofurans. rsc.org Subsequent nucleophilic substitution of the chloro group with tert-butanol could provide an efficient pathway to the target molecule.

Kinetic Resolution and Desymmetrization: Strategies involving the enzymatic or catalytic kinetic resolution of racemic 2-hydroxytetrahydrofuran followed by etherification with a tert-butyl source could be explored. Similarly, the desymmetrization of prochiral precursors represents a viable, albeit challenging, avenue.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature, such as pentose sugars, offers a sustainable route. nih.gov Research into the selective dehydration and modification of these biomass-derived feedstocks could lead to scalable syntheses of specific enantiomers of functionalized THFs, which could then be converted to this compound.

A summary of potential enantioselective strategies is presented below.

| Synthetic Strategy | Description | Potential for this compound |

| Asymmetric [3+2] Cycloaddition | Catalytic cycloaddition of an alkene and a three-atom component (e.g., from an oxirane) using a chiral catalyst. acs.orgscispace.com | High potential for creating the substituted THF core with high enantioselectivity. |

| Asymmetric Haloetherification | Intramolecular cyclization of an alcohol onto an alkene, promoted by a halogen source and a chiral catalyst. rsc.org | A two-step approach involving cyclization followed by substitution to install the tert-butoxy group. |

| Catalytic Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. | Could be applied to a racemic precursor like 2-hydroxytetrahydrofuran. |

| Chiral Pool Synthesis | Use of enantiomerically pure natural products (e.g., sugars, amino acids) as starting materials. nih.gov | A sustainable approach to generate the chiral THF backbone from renewable sources. |

Exploration of Novel Catalytic Applications

The unique structural and electronic properties of this compound suggest it could play a role in modern catalysis, an area that remains completely unexplored for this compound. The oxygen atoms in the ring and the ether linkage can act as Lewis basic sites, allowing for coordination to metal centers. Future research should investigate its potential as:

A Chiral Ligand: Following the successful enantioselective synthesis of this compound, the resulting enantiopure compound could be evaluated as a chiral ligand in asymmetric catalysis. The THF backbone provides a rigid scaffold, and the bulky tert-butyl group could create a specific chiral pocket around a metal center, potentially inducing high enantioselectivity in reactions like hydrogenations, cross-couplings, or carbonyl additions.

A Coordinating Solvent: Tetrahydrofuran is a ubiquitous solvent in catalysis due to its coordinating ability. nsf.gov The tert-butoxy substituent would modify its steric and electronic properties. Research is needed to understand how this compound as a solvent might influence the activity, selectivity, and stability of catalytic systems, particularly in reactions sensitive to solvent coordination, such as polymerizations or organometallic transformations. nsf.govrsc.orgbeilstein-journals.org

A Catalyst Scavenger or Modifier: The Lewis basicity of the ether oxygens could be exploited to act as a scavenger for trace metal catalysts or as a modifier to tune the reactivity of a catalytic species.

Investigation into Advanced Material Science Applications

The field of polymer chemistry offers a significant frontier for the application of this compound. Tetrahydrofuran itself is a key monomer in the production of polytetrahydrofuran (PTHF), also known as poly(tetramethylene ether) glycol (PTMEG), which is a crucial component in polyurethanes and polyesters. researchgate.netmdpi.com

Emerging research directions should include:

Monomer for Novel Polymers: Investigating the ring-opening polymerization of this compound could lead to novel polyethers. The bulky tert-butoxy side group would be expected to significantly alter the physical properties of the resulting polymer compared to standard PTHF. Potential changes could include increased rigidity, altered solubility, and a different glass transition temperature. Copolymers of this compound with other cyclic ethers could also be synthesized to fine-tune material properties. researchgate.net

Plasticizer for Thermoplastics: Derivatives of tetrahydrofuran have been patented for use as plasticizers in polymers like PVC. google.com The incorporation of this compound into polymer formulations should be investigated to assess its efficacy as a primary or secondary plasticizer, potentially imparting unique flexibility or processing characteristics.

Functional Surface Coatings: The THF scaffold can be used in the synthesis of surface coatings. chemicalbook.com Future studies could explore the use of this compound in creating functional coatings, where the tert-butoxy group could provide hydrophobicity or other desirable surface properties.

Further Mechanistic Investigations into Biological Activity in Diverse Model Systems

While there is no published research on the biological activity of this compound, studies on the closely related isomer, 2-butoxytetrahydrofuran (2-BTHF), have shown intriguing neuroprotective effects in Caenorhabditis elegans models of Alzheimer's and Parkinson's disease. It is crucial to note that 2-BTHF contains an n-butyl group, not the tertiary butyl group of the subject compound, and thus their biological activities could differ significantly.

This creates a compelling rationale for future research. The primary direction is to conduct initial screenings of this compound for biological activity. Key research questions include:

Does this compound exhibit neuroprotective properties similar to its n-butyl isomer?

How does the steric bulk of the tert-butyl group, compared to the n-butyl group, affect its ability to interact with biological targets?

What are the underlying mechanisms of action? Investigations should explore its effects on protein aggregation, oxidative stress, and key signaling pathways.

A comparative study between the n-butyl and tert-butyl isomers would be particularly insightful, helping to establish a structure-activity relationship. This could provide a deeper understanding of how the alkyl ether substituent on the THF ring influences biological outcomes.

Q & A

Q. What are the recommended synthetic routes for 2-tert-Butoxytetrahydrofuran, and how can its purity be validated?

this compound is typically synthesized via nucleophilic substitution or etherification reactions between tetrahydrofuran derivatives and tert-butanol under acidic or dehydrating conditions. For example, tert-butylation of tetrahydrofurfuryl alcohol using tert-butyl halides or Mitsunobu conditions may yield the product . Post-synthesis, purity validation should include:

- Gas Chromatography-Mass Spectrometry (GC-MS) to confirm molecular weight (144.21 g/mol) and detect volatile impurities .

- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to verify structural integrity, focusing on the tert-butoxy group (δ ~1.2 ppm for -C(CH₃)₃) and tetrahydrofuran ring protons (δ ~3.5–4.0 ppm) .

- Karl Fischer Titration to quantify residual moisture, critical for hygroscopic ethers .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key safety measures include:

- Personal Protective Equipment (PPE) : Impervious gloves (nitrile or neoprene), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods with face velocity ≥100 ft/min to avoid inhalation exposure .

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .

- Storage : Keep in sealed containers under dry, cool conditions (20–25°C) to prevent degradation .

Advanced Research Questions

Q. How can researchers assess the thermal and chemical stability of this compound under reaction conditions?

Design experiments to evaluate:

-

Thermal Stability : Heat the compound in inert (N₂) and oxidative (air) atmospheres at incremental temperatures (50–150°C). Monitor decomposition via Thermogravimetric Analysis (TGA) and identify by-products (e.g., tert-butanol, THF derivatives) using GC-MS .

-

Acid/Base Stability : Reflux with HCl/NaOH solutions (0.1–1 M) and analyze hydrolytic cleavage products via HPLC or NMR .

-

Data Table : Hypothetical stability profile:

Condition Temperature (°C) Decomposition Products Half-Life (h) Dry N₂ 100 None detected >24 1 M HCl 25 tert-Butanol 2.5

Q. How does this compound function as a solvent or intermediate in organometallic catalysis?

Its ether oxygen and bulky tert-butoxy group can stabilize metal complexes or modulate steric effects. Example applications:

- Grignard Reactions : Compare reaction rates using THF vs. This compound. The tert-butoxy group may reduce coordination strength, altering nucleophilicity .

- Cross-Coupling Catalysis : Screen Pd or Ni catalysts in Suzuki-Miyaura reactions. Use ¹⁹F NMR (if fluorinated analogs) or X-ray Crystallography to characterize metal-ligand interactions .

Q. How should researchers resolve contradictions in reported reactivity or spectroscopic data?

- Reproducibility Checks : Replicate conflicting studies under identical conditions (solvent, temperature, catalyst loading).

- Advanced Analytical Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals or High-Resolution Mass Spectrometry (HRMS) to confirm molecular formulas .

- Literature Cross-Validation : Compare with structurally similar compounds (e.g., 2-Methyltetrahydrofuran) in databases like NIST Chemistry WebBook .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

- Reaction Engineering : Use continuous-flow reactors to enhance mixing and heat transfer.

- By-Product Mitigation : Introduce molecular sieves to absorb water and shift equilibrium toward product formation .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. How do residual solvents in this compound impact its suitability for pharmaceutical applications?

Refer to ICH Guidelines (Q3C) for Class 2 solvent limits. For example:

- Tetrahydrofuran (THF) : Permitted daily exposure (PDE) = 7.2 mg/day. Use Headspace GC to quantify residual THF in batches .

- tert-Butanol : PDE = 1.0 mg/day. Validate removal via Distillation or Adsorption Chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.